molecular formula C12H15NO2 B8397672 1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid

1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid

Cat. No. B8397672
M. Wt: 205.25 g/mol
InChI Key: XPQHMHLFGKMKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Pyridylmethyl)cyclopentanecarboxylic Acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c14-11(15)12(5-1-2-6-12)9-10-3-7-13-8-4-10/h3-4,7-8H,1-2,5-6,9H2,(H,14,15)

InChI Key

XPQHMHLFGKMKDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=CC=NC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3.69 g (123 mmol) of 80% sodium hydride in 150 mL of anhydrous tetrahydrofuran and 11.6 g (115 mmol) of diisopropylamine, at 0° C. was added 12.82 g (112 mmol) of cyclopentanecarboxylic acid. This was then heated at reflux for 15 minutes, cooled to 0° C. and 45 mL of 2.5M n-butyllithium in hexane added. After 15 minutes at 0° C. and 30 minutes at 35° C., the mixture was recooled to 0° C. and a solution of 14.4 g (112 mmol) of 4-chloromethylpyridine (freshly prepared from 4-chloromethylpyridine hydrochloride by neutralization with aqueous sodium bicarbonate, extraction with hexane, drying and concentrating) was added. After 30 minutes at 0° C. and 60 minutes at 35° C., the mixture was cooled to 0° C., water carefully added and extracted twice with diethyl ether. The aqueous layer was acidified to pH 3 with 6N hydrochloric acid whereupon a precipitate formed. The pH was adjusted to 5.9 with 10% sodium hydroxide and the solids collected. Recrystallization from hot ethanol and hexane afforded 5.7 g of desired product, m/e 206 (M+H).
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45 mL
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14.4 g
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